N,N-Dibenzyl-3-bromoaniline
Overview
Description
N,N-Dibenzyl-3-bromoaniline: is an organic compound with the molecular formula C20H18BrN It is a derivative of aniline, where the nitrogen atom is substituted with two benzyl groups and a bromine atom is attached to the benzene ring at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Multistep Synthesis:
Industrial Production Methods:
- The industrial production of N,N-dibenzyl-3-bromoaniline typically follows the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
Nucleophilic Substitution: The bromine atom in N,N-dibenzyl-3-bromoaniline can be substituted by nucleophiles such as hydroxide ions, leading to the formation of N,N-dibenzyl-3-hydroxyaniline.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
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Oxidation and Reduction Reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Electrophilic Substitution: Concentrated nitric acid and sulfuric acid for nitration; sulfur trioxide for sulfonation.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
N,N-Dibenzyl-3-hydroxyaniline: from nucleophilic substitution.
N,N-Dibenzyl-3-nitroaniline: from nitration.
N,N-Dibenzyl-3-sulfonylaniline: from sulfonation.
Scientific Research Applications
Chemistry:
- N,N-Dibenzyl-3-bromoaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine:
- It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
- This compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-3-bromoaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and benzyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- N,N-Dibenzyl-3-chloroaniline
- N,N-Dibenzyl-3-fluoroaniline
- N,N-Dibenzyl-3-iodoaniline
Comparison:
- N,N-Dibenzyl-3-bromoaniline is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom is larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
N,N-dibenzyl-3-bromoaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN/c21-19-12-7-13-20(14-19)22(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETHNKDTJWYRTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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